molecular formula C12H15NO3 B381953 Methyl 4-(2-methylpropanamido)benzoate CAS No. 79663-12-0

Methyl 4-(2-methylpropanamido)benzoate

Cat. No.: B381953
CAS No.: 79663-12-0
M. Wt: 221.25g/mol
InChI Key: XKPKRSFQPFDYKP-UHFFFAOYSA-N
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Description

Methyl 4-(2-methylpropanamido)benzoate is a benzoate ester derivative featuring a 2-methylpropanamido (isobutyramido) substituent at the para position of the aromatic ring.

Properties

CAS No.

79663-12-0

Molecular Formula

C12H15NO3

Molecular Weight

221.25g/mol

IUPAC Name

methyl 4-(2-methylpropanoylamino)benzoate

InChI

InChI=1S/C12H15NO3/c1-8(2)11(14)13-10-6-4-9(5-7-10)12(15)16-3/h4-8H,1-3H3,(H,13,14)

InChI Key

XKPKRSFQPFDYKP-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)OC

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name Substituents Molecular Weight (Da) Synthetic Yield Notable Properties/Data
This compound 4-(2-methylpropanamido)benzoate ~237.3 (calculated) N/A Inferred from analogs
C1 () 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate ~497.5 Not specified Yellow solid; HRMS confirmed
4b () (S)-4-[2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido]benzoate 437.8 44% White powder; ESI–MS: 438.1 [M+H]+
Methyl 4-acetamido-2-hydroxybenzoate () 4-acetamido-2-hydroxybenzoate ~209.2 Not specified Derivatives used in drug synthesis

Substituent Effects

  • However, the 2-methylpropanamido group in the target compound may offer better lipophilicity for membrane penetration .
  • Methyl 4-acetamido-2-hydroxybenzoate () : The hydroxyl and acetamido groups confer polarity, suggesting higher solubility in polar solvents than the target compound’s isobutyramido moiety .

Spectroscopic and Analytical Data

  • Mass Spectrometry : The target compound’s molecular ion peak would theoretically align with its calculated mass (~237.3 Da). Analogs like 4b (ESI–MS: 438.1 [M+H]+) and C1 (HRMS-confirmed) validate the reliability of mass spectrometry for structural confirmation .
  • NMR: reports ¹H NMR for C1–C7, emphasizing the role of aromatic protons and piperazine/quinoline signals. This compound would likely show distinct amide NH and isopropyl proton resonances .

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